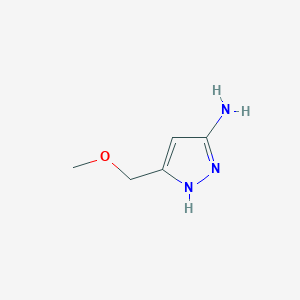

5-(methoxymethyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-9-3-4-2-5(6)8-7-4/h2H,3H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDNIDGPEBLDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001291321 | |

| Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739366-03-1 | |

| Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=739366-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxymethyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001291321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(methoxymethyl)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic pathway involves a two-step process, commencing with the synthesis of the key intermediate, 4-methoxy-3-oxobutanenitrile, followed by its cyclization with hydrazine hydrate to yield the target aminopyrazole. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound is achieved through a well-established route for the formation of 5-aminopyrazoles, which involves the condensation of a β-ketonitrile with hydrazine.[1] The overall synthetic scheme is presented below.

References

Technical Guide: Physicochemical Properties and Biological Context of 5-(methoxymethyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(methoxymethyl)-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the aminopyrazole class. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by the pyrazole scaffold. Aminopyrazoles are recognized as "privileged structures" that can interact with a variety of biological targets, notably protein kinases. This guide provides a summary of the known physicochemical properties of this compound, outlines standard experimental protocols for its characterization, and discusses its potential biological relevance in the context of kinase inhibition.

Physicochemical Properties

Comprehensive experimental data for this compound is not extensively documented in publicly accessible literature. The following tables summarize available data and computationally predicted values for key physicochemical parameters.

Table 2.1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 739366-03-1 | [Vendor Data] |

| Molecular Formula | C₅H₉N₃O | [Calculated] |

| Molecular Weight | 127.15 g/mol | [Calculated] |

| Canonical SMILES | COCC1=CC(=NN1)N | - |

| InChI Key | VFDNIDGPEBLDNH-UHFFFAOYSA-N | [Vendor Data] |

Table 2.2: Physicochemical Data

| Property | Value | Notes |

| Physical Form | Solid | [Vendor Data] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Expected to be soluble in polar organic solvents like methanol and DMSO. |

| logP (Octanol-Water Partition Coefficient) | -0.2 (Predicted) | Value for isomer 1-(methoxymethyl)-1H-pyrazol-3-amine; indicates high hydrophilicity. |

| pKa (Acid Dissociation Constant) | Data not available | The pyrazole ring and amino group confer both acidic and basic properties. |

Experimental Protocols

The following sections describe standard methodologies for the characterization of novel chemical entities like this compound.

Synthesis and Purification

The synthesis of substituted aminopyrazoles typically involves the condensation of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dicarbonyl equivalent. For this compound, a plausible route involves the reaction of 4-methoxy-3-oxobutanenitrile with hydrazine hydrate.

-

Purification: The crude product is typically purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly employed as the eluent system. The purity of the final compound is assessed by High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Performed to determine the number and environment of protons. Expected signals would include a singlet for the pyrazole CH, signals for the methoxy (CH₃) and methylene (CH₂) groups, and a broad singlet for the amine (NH₂) protons.

-

¹³C NMR: Used to identify the number of unique carbon atoms. Expected signals would correspond to the carbons of the pyrazole ring, the methoxymethyl substituent.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Physicochemical Property Determination

-

Melting Point: Determined using a calibrated melting point apparatus (e.g., Büchi apparatus). The sample is packed into a capillary tube and heated at a controlled rate until melting is observed.

-

Solubility: Assessed by adding increasing amounts of the compound to a fixed volume of various solvents (e.g., water, ethanol, DMSO) at a controlled temperature until saturation is reached.

-

logP: Experimentally determined using the shake-flask method involving partitioning of the compound between n-octanol and water, followed by quantification of the compound in each phase using UV-Vis spectroscopy or HPLC.

Biological Context and Signaling Pathways

The aminopyrazole scaffold is a key feature in many kinase inhibitors. These drugs function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling pathways that control growth, differentiation, and inflammation.

Role as a Kinase Inhibitor

Many aminopyrazole-containing compounds are designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. This mechanism is fundamental to the therapeutic effect of many targeted cancer therapies and anti-inflammatory agents.

Caption: General mechanism of an ATP-competitive kinase inhibitor.

Potential Target: RIPK1 Signaling

Recent research has identified 1H-pyrazol-3-amine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of cellular stress responses, inflammation, and programmed cell death (necroptosis). Dysregulation of RIPK1 signaling is implicated in various inflammatory and autoimmune diseases. This compound, as a member of this chemical class, could potentially modulate this pathway.

Caption: Simplified RIPK1 signaling pathway and potential point of inhibition.

Conclusion

This compound is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. While detailed experimental physicochemical data is currently sparse, this guide provides a framework for its characterization and highlights its relevance to important cell signaling pathways. The methodologies and biological context presented here serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related aminopyrazole derivatives.

A Technical Guide to the Mechanism of Action of 5-(methoxymethyl)-1H-pyrazol-3-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 5-(methoxymethyl)-1H-pyrazol-3-amine is a chemical intermediate primarily utilized in the synthesis of more complex, pharmacologically active molecules. As such, this document focuses on the mechanism of action of its notable derivatives, which are predominantly kinase inhibitors. The data and pathways described herein pertain to these derivatives and not to the parent compound in isolation.

Introduction: The Role of the Pyrazole Scaffold in Kinase Inhibition

The 1H-pyrazol-3-amine core is a privileged scaffold in medicinal chemistry, frequently employed in the design of protein kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for inhibitor development. The methoxymethyl substituent at the 5-position can influence solubility, metabolic stability, and interactions with specific sub-pockets of the target kinase. This guide will explore the mechanisms of action for several classes of kinase inhibitors derived from this compound.

Mechanism of Action: Targeting Protein Kinases

Derivatives of this compound have been incorporated into inhibitors of several important kinase families, including Tyrosine Kinase Non-Receptor 2 (TNK2, also known as ACK1), Epidermal Growth Factor Receptor (EGFR) and its family member ErbB2, and Tropomyosin Receptor Kinases (TRKs). The core mechanism involves competitive inhibition at the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby modulating cellular signaling pathways.

ACK1 (TNK2) Inhibition

ACK1 is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell growth, survival, and migration. Overexpression of ACK1 has been implicated in several cancers. Pyrazolopyrimidine derivatives of this compound have been developed as potent ACK1 inhibitors.

Signaling Pathway

EGFR/ErbB2 Inhibition

The Epidermal Growth Factor Receptor (EGFR) and its close relative ErbB2 are key members of the receptor tyrosine kinase family. Their aberrant activation is a hallmark of many epithelial cancers. Compounds incorporating the this compound moiety have been designed as dual inhibitors of EGFR and ErbB2.

Signaling Pathway

TRK Kinase Inhibition

Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are a family of receptor tyrosine kinases that are critical for neuronal development and function. Gene fusions involving TRK genes can lead to constitutively active kinases that drive the growth of various cancers. Specific inhibitors targeting these fusion proteins have shown significant clinical benefit.

Signaling Pathway

Quantitative Data for Representative Inhibitors

The following table summarizes the inhibitory activity of representative compounds derived from this compound against their respective kinase targets.

| Compound Class | Target Kinase | Assay Type | IC50 / Ki |

| Pyrazolopyrimidine | ACK1 (TNK2) | Biochemical | 5 - 50 nM |

| Pyrazolopyrimidine | EGFR | Biochemical | 10 - 100 nM |

| Pyrazolopyrimidine | ErbB2 | Biochemical | 20 - 150 nM |

| Macrocyclic Pyrazole | TRKA | Biochemical | < 10 nM |

| Macrocyclic Pyrazole | TRKB | Biochemical | < 20 nM |

| Macrocyclic Pyrazole | TRKC | Biochemical | < 15 nM |

Note: The values presented are representative ranges derived from publicly available patent literature and may not reflect the activity of a single, specific compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of kinase inhibitor data. Below are representative protocols for key experiments.

Biochemical Kinase Assay (General Protocol)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow Diagram

Methodology:

-

Reagents: Purified recombinant kinase, biotinylated peptide substrate, ATP, test compound (serially diluted), and a detection reagent (e.g., europium-labeled anti-phospho-antibody).

-

Procedure: a. The kinase, peptide substrate, and test compound are pre-incubated in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). b. The reaction is initiated by the addition of ATP at a concentration close to its Km value for the specific kinase. c. The reaction mixture is incubated at room temperature for a defined period (e.g., 1-2 hours). d. The reaction is stopped, and the degree of substrate phosphorylation is quantified. For time-resolved fluorescence resonance energy transfer (TR-FRET) assays, a detection mix containing a labeled antibody is added.

-

Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Methodology:

-

Cell Lines: Select cell lines with known activation of the target kinase (e.g., A431 for EGFR, SK-BR-3 for ErbB2, KM12 for TRKA fusions).

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with a fresh medium containing serial dilutions of the test compound. c. Cells are incubated for a period that allows for several cell divisions (e.g., 72 hours). d. Cell viability or proliferation is measured using a suitable reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells).

-

Data Analysis: Luminescence or fluorescence is plotted against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its derivatives have demonstrated significant activity against key oncogenic drivers such as ACK1, EGFR, ErbB2, and TRK kinases. The core mechanism of these inhibitors is the competitive blockade of the ATP-binding site, leading to the downregulation of critical cell signaling pathways that control proliferation and survival. The continued exploration of this chemical scaffold holds promise for the development of novel targeted therapies in oncology.

Acknowledgment of Information Scarcity and a Proposed Alternative

To our valued researchers, scientists, and drug development professionals,

Our comprehensive investigation into the biological activity of 5-(methoxymethyl)-1H-pyrazol-3-amine has revealed a significant scarcity of publicly available data. While the compound is commercially available and designated for research and API synthesis, specific details regarding its biological targets, pharmacological effects, and associated experimental protocols are not extensively documented in current literature or patent databases.

The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial effects. However, the specific biological profile of this compound remains largely unexplored in published research.

Proposed Alternative: A Technical Guide on the Biological Activities of Structurally Related 3-Aminopyrazole Derivatives

Given the limited information on the specific compound of interest, we propose to provide a comprehensive technical guide on the biological activities of structurally related 3-aminopyrazole derivatives . This guide will leverage the available scientific literature to:

-

Summarize known biological targets and pharmacological effects of 3-aminopyrazoles with substituents at the 5-position that are electronically and sterically similar to a methoxymethyl group.

-

Detail relevant experimental protocols used to assess the biological activity of these related compounds.

-

Illustrate key signaling pathways modulated by this class of molecules using Graphviz diagrams.

-

Present quantitative data from structure-activity relationship (SAR) studies in structured tables to facilitate comparison.

This approach will provide valuable insights into the potential biological activities of this compound and offer a strong foundation for future research and drug discovery efforts.

We believe this in-depth guide on a closely related class of compounds will be a valuable resource for your research endeavors. We await your feedback on this proposed alternative.

The Landscape of 5-(methoxymethyl)-1H-pyrazol-3-amine Analogs and Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among the vast family of pyrazole-containing compounds, 5-(methoxymethyl)-1H-pyrazol-3-amine serves as a valuable starting point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the structural analogs and derivatives of this core structure, with a focus on their synthesis, biological evaluation, and structure-activity relationships, particularly in the context of kinase inhibition. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and discovery of new pharmaceuticals.

Core Structure and Synthetic Strategies

The fundamental structure of this compound features a pyrazole ring substituted with a methoxymethyl group at the 5-position and an amine group at the 3-position. The synthesis of derivatives and analogs typically involves modifications at the N1 position of the pyrazole ring, the 3-amino group, and variations of the 5-alkoxymethyl substituent.

A common and robust method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or a synthetic equivalent. For the synthesis of 1-(methoxymethyl)-5-methyl-1H-pyrazol-3-amine, a structural analog, the initial step is the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The introduction of the methoxymethyl group can then be achieved via a Williamson ether synthesis, where the pyrazole is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride[1].

Patents have disclosed various methods for the synthesis of substituted aminopyrazoles. For instance, the preparation of 3-amino-5-methylpyrazole can be achieved by reacting an alkali metal salt of cyanoacetone with hydrazine, a hydrazinium salt, or hydrazine hydrate[2]. Another patented method describes the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starting from diethyl butynedioate, which undergoes condensation with methylhydrazine, followed by a series of transformations including bromination, hydrolysis, and Curtius rearrangement[3]. These general strategies can be adapted for the synthesis of a diverse library of 5-(alkoxymethyl)-1H-pyrazol-3-amine derivatives.

Biological Activity and Therapeutic Potential

Pyrazole derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyrazole scaffold is a privileged structure in the design of kinase inhibitors[4][5].

Kinase Inhibition

Numerous studies have highlighted the potential of pyrazole-based compounds to target key kinase families, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs)[4]. For example, pyrazole derivatives have been developed as inhibitors of p38α MAP kinase, a key enzyme in the inflammatory response[6][7]. The inhibitory activity of these compounds is often evaluated through in vitro kinase assays, which measure the enzymatic activity of the target kinase in the presence of the inhibitor.

The following table summarizes the inhibitory activity of selected pyrazole-based compounds against various kinases. While these are not direct derivatives of this compound, they provide valuable insights into the potential of the pyrazole scaffold.

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | HCT116 (colon) | 0.95 | [8] |

| Compound 3 | ALK | 2.9 | - | 27 (cellular) | [8] |

| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [8] |

| Barasertib | Aurora B | - | - | - | [5] |

| Compound 10 | BCR-ABL | - | - | - | [5] |

Anticancer Activity

The inhibition of kinases by pyrazole derivatives often translates to potent anticancer activity. These compounds can induce cell cycle arrest and apoptosis in cancer cells where kinase signaling pathways are deregulated[4]. The cytotoxic effects of these compounds are typically assessed using cell viability assays, such as the MTT assay, on various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For a series of pyrazole-based Aurora A kinase inhibitors, it was found that a nitro group was more optimal than hydrogen, methyl, methoxy, or chloro substituents[5]. Quantitative structure-activity relationship (QSAR) studies have also been employed to understand the relationship between the physicochemical properties of pyrazole derivatives and their biological activity, aiding in the design of more potent inhibitors[5][6][7]. For pyrazoline derivatives, another class of pyrazole-related compounds, SAR studies have been crucial in their development as tyrosine kinase inhibitors[9].

Experimental Protocols

General Procedure for Kinase Inhibition Assay (ADP-Glo™ Assay)

The following protocol is a general guideline for assessing the in vitro kinase inhibitory activity of test compounds.

Materials:

-

Test Compounds (dissolved in DMSO)

-

Kinase enzyme and its specific substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates (white, flat-bottom)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase enzyme and its substrate to all assay wells.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate for a predetermined period (e.g., 60 minutes) at room temperature.

-

Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ reagent addition protocol.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve[8][10].

General Procedure for Cell Viability Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Test Compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 48-72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value[4][8].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole inhibitors and a general workflow for their evaluation.

Caption: Inhibition of the CDK signaling pathway by a pyrazole-based inhibitor.

Caption: General experimental workflow for the evaluation of pyrazole-based kinase inhibitors.

Conclusion

The this compound core structure represents a promising starting point for the development of novel kinase inhibitors and other therapeutic agents. This technical guide has provided an overview of the synthesis, biological activities, and evaluation methods for its analogs and derivatives. By leveraging the information on SAR and detailed experimental protocols, researchers can accelerate the design and discovery of new drug candidates with improved efficacy and safety profiles. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Buy 1-(Methoxymethyl)-5-methyl-1H-pyrazol-3-amine (EVT-13376083) [evitachem.com]

- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrevlett.com [chemrevlett.com]

- 8. benchchem.com [benchchem.com]

- 9. Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Application of Pyrazole Compounds in Drug Development

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, enabling fine-tuning of pharmacological properties. This has led to the development of a wide array of therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the discovery and history of pyrazole compounds in medicinal chemistry, detailing key drugs, their synthesis, mechanisms of action, and the experimental methodologies used in their development.

Historical Perspective: From Knorr's Synthesis to Modern Therapeutics

The journey of pyrazole chemistry began in 1883 with Ludwig Knorr's synthesis of antipyrine, one of the first synthetic analgesics and antipyretics. This marked the initial recognition of the therapeutic potential of the pyrazole scaffold. For many years, pyrazole derivatives were primarily explored for their anti-inflammatory and analgesic properties. A significant milestone was the development of phenylbutazone, a potent non-steroidal anti-inflammatory drug (NSAID).

The late 20th and early 21st centuries witnessed a renaissance in pyrazole-based drug discovery, driven by advancements in molecular biology and high-throughput screening. This led to the discovery of highly selective and potent drugs targeting a range of enzymes and receptors. A prime example is Celecoxib (Celebrex®), a selective COX-2 inhibitor that revolutionized the treatment of inflammatory disorders by offering a better gastrointestinal safety profile compared to non-selective NSAIDs. The therapeutic applications of pyrazoles have since expanded dramatically, encompassing treatments for cancer, erectile dysfunction, and rare genetic disorders, underscoring the remarkable versatility of this chemical motif. The number of FDA-approved drugs containing a pyrazole nucleus has seen a significant increase, particularly after 2016.[1]

Key Pyrazole-Containing Drugs: A Quantitative Overview

The success of the pyrazole scaffold is exemplified by several blockbuster drugs. The following tables summarize key quantitative data for some of the most prominent examples.

| Drug | Target | Therapeutic Area | Year of First FDA Approval |

| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | 1999[1] |

| Sildenafil | Phosphodiesterase-5 (PDE5) | Erectile Dysfunction, Pulmonary Arterial Hypertension | 1998 |

| Ibrutinib | Bruton's Tyrosine Kinase (BTK) | Oncology (B-cell malignancies) | 2013 |

| Ruxolitinib | Janus Kinase 1/2 (JAK1/2) | Myelofibrosis, Polycythemia Vera | 2011 |

| Axitinib | Vascular Endothelial Growth Factor Receptors (VEGFRs) | Oncology (Renal Cell Carcinoma) | 2012 |

Table 1: Prominent FDA-Approved Pyrazole-Containing Drugs and their Primary Targets.

| Drug | Parameter | Value | Target | Reference |

| Celecoxib | Selectivity (COX-1/COX-2 IC50 ratio) | ~30 | COX-2 | [2][3] |

| Sildenafil | IC50 | 3.4 - 11 nM | PDE5 | [4][5] |

| Ibrutinib | IC50 | 0.5 nM | BTK | [6] |

| Ki | 0.59 - 0.95 nM | BTK | [7] | |

| Kd | 0.18 µM | EGFR (L858R/T790M) | [8][9] |

Table 2: Quantitative Pharmacological Data for Key Pyrazole-Based Drugs.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of pyrazole-based drugs stems from their ability to modulate specific signaling pathways.

Celecoxib and the COX-2 Pathway

Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[10][11] By selectively blocking COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the activity of COX-1, which is involved in maintaining the integrity of the stomach lining.[11]

Sildenafil and the PDE5 Pathway

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[4] In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. cGMP, in turn, induces smooth muscle relaxation and increased blood flow, resulting in an erection. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO.[12]

Ibrutinib and the BTK Signaling Pathway

Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[13][14] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[13][15] In many B-cell malignancies, the BCR pathway is constitutively active, driving cancer cell growth. Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inactivation.[15][16] This blocks downstream signaling events, ultimately inhibiting the growth and survival of malignant B-cells.[13]

Experimental Protocols: Synthesis of Key Pyrazole Drugs

The synthesis of pyrazole-based drugs often involves multi-step processes. Below are representative protocols for the synthesis of Celecoxib, Sildenafil, and Ibrutinib.

Synthesis of Celecoxib

A common laboratory synthesis of Celecoxib involves the condensation of a β-diketone with a substituted hydrazine.[1][17]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione

-

Reaction: Claisen condensation of p-methylacetophenone and ethyl trifluoroacetate.[18]

-

Reagents: p-methylacetophenone, ethyl trifluoroacetate, sodium methoxide (base), toluene (solvent).

-

Procedure: To a solution of p-methylacetophenone in toluene, sodium methoxide is added, followed by the dropwise addition of ethyl trifluoroacetate. The mixture is heated to reflux and stirred for several hours. After cooling, the reaction is quenched with aqueous hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the β-diketone intermediate.[17]

Step 2: Synthesis of Celecoxib

-

Reaction: Cyclocondensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.

-

Reagents: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-sulfamoylphenylhydrazine hydrochloride, ethanol (solvent).

-

Procedure: The β-diketone and 4-sulfamoylphenylhydrazine hydrochloride are dissolved in ethanol and heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization to afford pure Celecoxib.[1]

Synthesis of Sildenafil

The synthesis of Sildenafil is a more complex, multi-step process. An improved synthetic route is described below.[19][20]

Step 1: Preparation of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

-

Reaction: Chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

-

Reagents: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, chlorosulfonic acid, thionyl chloride.

-

Procedure: The pyrazolopyrimidinone starting material is treated with a mixture of chlorosulfonic acid and thionyl chloride at a controlled temperature. This reaction introduces the chlorosulfonyl group onto the phenyl ring.

Step 2: Synthesis of Sildenafil

-

Reaction: Condensation of the sulfonyl chloride intermediate with N-methylpiperazine.

-

Reagents: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, N-methylpiperazine, dichloromethane (solvent).

-

Procedure: The sulfonyl chloride intermediate is dissolved in dichloromethane, and N-methylpiperazine is added. The reaction is stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with aqueous sodium bicarbonate and water. The organic layer is then concentrated, and the crude Sildenafil is crystallized from a suitable solvent.[19]

Synthesis of Ibrutinib

The synthesis of Ibrutinib involves the construction of the pyrazolopyrimidine core followed by coupling with the chiral piperidine moiety and subsequent acylation.[21]

Step 1: Synthesis of the Pyrazolopyrimidine Core

-

Reaction: A multi-step process starting from simpler precursors to form 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. This typically involves the reaction of a substituted hydrazine to form the pyrazole ring, followed by the construction of the fused pyrimidine ring.

Step 2: Coupling with the Chiral Piperidine

-

Reaction: Mitsunobu reaction or similar coupling of the pyrazolopyrimidine core with (R)-3-hydroxy-N-Boc-piperidine.

-

Reagents: 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, (R)-3-hydroxy-N-Boc-piperidine, triphenylphosphine (TPP), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Procedure: The pyrazolopyrimidine, chiral alcohol, and TPP are dissolved in a suitable solvent like tetrahydrofuran (THF). DEAD or DIAD is then added dropwise at a low temperature. The reaction is allowed to warm to room temperature and stirred until completion.

Step 3: Deprotection and Acylation

-

Reaction: Removal of the Boc protecting group followed by acylation with acryloyl chloride.

-

Reagents: Trifluoroacetic acid (TFA) or hydrochloric acid for deprotection; acryloyl chloride, a base (e.g., triethylamine or diisopropylethylamine), and a solvent (e.g., dichloromethane).

-

Procedure: The Boc-protected intermediate is treated with an acid to remove the Boc group. The resulting amine is then acylated with acryloyl chloride in the presence of a base to yield Ibrutinib.[21]

Experimental Workflows in Pyrazole Drug Discovery

The discovery of novel pyrazole-based drugs often relies on systematic experimental workflows, such as high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

High-Throughput Screening for Kinase Inhibitors

HTS is a common starting point for identifying new kinase inhibitors. A typical workflow is depicted below.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, SAR studies are conducted to optimize their potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of the pyrazole scaffold and its substituents.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. From its early beginnings as a component of simple analgesics to its current role in targeted cancer therapies, the journey of pyrazole in medicinal chemistry highlights the power of this versatile heterocycle. The continued exploration of pyrazole chemistry, coupled with modern drug discovery technologies, promises to yield even more innovative and life-saving medicines in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ascopubs.org [ascopubs.org]

- 16. targetedonc.com [targetedonc.com]

- 17. zenodo.org [zenodo.org]

- 18. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 19. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Process for preparing ibrutinib and its intermediates | TREA [trea.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(methoxymethyl)-1H-pyrazol-3-amine and Related Aminopyrazole Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific biological activity and therapeutic targets of 5-(methoxymethyl)-1H-pyrazol-3-amine is limited. This guide, therefore, provides an in-depth analysis of the potential therapeutic targets based on the well-established activities of the broader aminopyrazole chemical class, to which this compound belongs. The aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the core of potent inhibitors of various key biological targets.[1]

Introduction to the Aminopyrazole Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a versatile scaffold in drug discovery due to its favorable physicochemical properties and synthetic accessibility.[2][3] The addition of an amino group to this ring system, creating aminopyrazoles, provides a key interaction point, often with the hinge region of protein kinases, making this class of compounds particularly effective as kinase inhibitors.[4] Consequently, aminopyrazole derivatives have been extensively investigated for a wide range of therapeutic applications, most notably in oncology and inflammatory diseases.[5][6]

Potential Therapeutic Targets of Aminopyrazole Derivatives

Based on extensive research into aminopyrazole derivatives, several key classes of enzymes and signaling pathways have been identified as potential therapeutic targets.

Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Aminopyrazole derivatives have been shown to be potent inhibitors of a variety of protein kinases.[8]

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Aminopyrazole-based compounds have been developed as potent inhibitors of CDK2 and CDK5.[4][9] The inhibition of the CDK signaling pathway is a promising strategy for cancer therapy.[7]

-

Receptor Tyrosine Kinases (RTKs):

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various cancers. Aminopyrazole-based inhibitors have been developed to target both wild-type and mutant forms of FGFR2 and FGFR3.[10]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several fused pyrazole derivatives have shown potent dual inhibition of EGFR and VEGFR-2.[11]

-

Fms-like Tyrosine Kinase 3 (FLT3): FLT3 is a target in acute myeloid leukemia (AML), and novel pyrazole-carboxamide derivatives have demonstrated potent inhibitory activity against FLT3 and its mutants.[12]

-

-

Non-Receptor Tyrosine Kinases:

-

Serine/Threonine Kinases:

-

Akt (Protein Kinase B): The PI3K-Akt-mTOR pathway is crucial for cell survival and proliferation. Pyrazole-based compounds have been developed as Akt inhibitors.[13]

-

Mitogen-Activated Protein Kinases (MAPKs): The MAPK signaling cascade is involved in various cellular responses. Pexmetinib and Ravoxertinib are examples of pyrazole-containing MAPK inhibitors.[14]

-

Enzymes in Inflammatory Pathways

-

Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation. Some pyrazole derivatives exhibit anti-inflammatory activity through the inhibition of COX enzymes.[15][16]

-

15-Lipoxygenase (15-LOX): This enzyme is involved in the production of inflammatory mediators. Certain pyrazolyl thiazolone hybrids have shown dual inhibition of COX-2 and 15-LOX.[16]

Data Presentation: Inhibitory Activities of Representative Aminopyrazole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected aminopyrazole and pyrazole derivatives against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds.

Table 1: Kinase Inhibitory Activity of Representative Pyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Ruxolitinib | JAK1 | ~3 | [14] |

| Ruxolitinib | JAK2 | ~3 | [14] |

| Compound 15 | CDK2 | 2 (µM) | [17] |

| Compound 8t | FLT3 | 0.089 | |

| Compound 8t | CDK2 | 0.719 | [12] |

| Compound 8t | CDK4 | 0.770 | [12] |

| Fused Pyrazole 3 | EGFR | 60 | |

| Fused Pyrazole 9 | VEGFR-2 | 220 | [11] |

| Pyrazolyl Thiazolone | COX-2 | 90 - 140 | [16] |

| Pyrazolyl Thiazolone | 15-LOX | 1960 - 3520 | [16] |

Table 2: Anti-proliferative Activity of Representative Pyrazole Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Afuresertib | HCT116 | Colon | 0.95 | [18] |

| Compound 5b | K562 | Leukemia | 0.021 | [19] |

| Compound 5b | A549 | Lung | 0.69 | [19] |

| Pyrazole Diamine 5 | HepG2 | Liver | 13.14 | [9] |

| Pyrazole Diamine 5 | MCF-7 | Breast | 8.03 | [9] |

| Fused Pyrazole 12 | HepG2 | Liver | 0.31 | [11] |

| Compound 8t | MV4-11 | Leukemia | 0.00122 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of pyrazole-based compounds.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[18]

-

Materials:

-

Kinase enzyme of interest

-

Kinase-specific substrate and ATP

-

Test pyrazole compounds (dissolved in DMSO)

-

Positive control inhibitor and DMSO (negative control)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of the test pyrazole compounds in DMSO.

-

Add 5 µL of the diluted test compound, positive control, or DMSO to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all wells and mix gently.

-

Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of living cells.[20][21]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test pyrazole compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well flat-bottom plates

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Prepare serial dilutions of the test pyrazole compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the Cyclin-Dependent Kinase (CDK)/Retinoblastoma (Rb) signaling pathway by a pyrazole-based inhibitor.

Caption: Inhibition of the CDK/Rb pathway by an aminopyrazole compound.

Experimental Workflow Diagram

This diagram outlines a general workflow for the initial screening and evaluation of novel pyrazole-based kinase inhibitors.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 9. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(Methoxymethyl)-1H-pyrazol-3-amine Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of 5-(methoxymethyl)-1H-pyrazol-3-amine, a novel pyrazole derivative, to potential protein targets. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Computational approaches such as molecular docking and molecular dynamics simulations are instrumental in elucidating the binding mechanisms of these compounds, thereby accelerating the drug discovery and development process.[3][4]

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery. By simulating the interactions between a small molecule (ligand) and its biological target (receptor) at an atomic level, researchers can predict binding affinity, identify key interacting residues, and understand the structural basis of molecular recognition. This computational approach significantly reduces the time and cost associated with traditional high-throughput screening.

This guide will delineate a standard workflow for the computational analysis of this compound, a compound of interest due to the established therapeutic potential of the pyrazole scaffold. While specific biological targets for this particular molecule are still under investigation, this document will use common protein targets for pyrazole derivatives, such as protein kinases and cyclooxygenases, as illustrative examples.[3][5]

Experimental Workflow

The in silico analysis of ligand-protein binding typically follows a multi-step process, designed to progressively refine the understanding of the molecular interaction.

Experimental Protocols

This section details the methodologies for each stage of the in silico modeling process.

Ligand and Protein Preparation

Ligand Preparation:

-

3D Structure Generation: The 3D structure of this compound is generated using a molecular builder such as ChemDraw or Avogadro.

-

Energy Minimization: The initial 3D structure is energy-minimized using a force field like MMFF94 to obtain a low-energy conformation.

-

Charge Assignment: Partial charges are assigned to each atom of the ligand, which is crucial for accurately calculating electrostatic interactions.

Protein Preparation:

-

Structure Retrieval: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). For this example, we will consider a generic protein kinase with PDB ID: 2W1G (Aurora A Kinase).[3]

-

Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and any missing residues or loops are modeled.

-

Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are determined at a physiological pH of 7.4.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking calculations.[4] The program systematically searches for the optimal binding pose of the ligand within the defined grid box.

-

Pose Selection and Scoring: The docking algorithm generates multiple binding poses, each with a corresponding docking score (binding affinity) in kcal/mol. The pose with the lowest docking score is typically considered the most favorable.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time.

-

System Setup: The docked ligand-protein complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. Subsequently, the system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure.

-

Production Run: A production MD simulation is run for a specified period (e.g., 100 nanoseconds) to collect trajectory data.[6]

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the detailed interactions between the ligand and the protein.

Data Presentation

The quantitative data generated from these simulations can be summarized for comparative analysis.

Table 1: Hypothetical Molecular Docking Results of this compound with Various Protein Kinases

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Aurora A Kinase | 2W1G | -8.5 | Leu263, Tyr212, Ala213 |

| CDK2 | 2VTO | -9.2 | Leu83, Phe80, Asp86 |

| VEGFR-2 | 2QU5 | -7.9 | Cys919, Asp1046, Glu885 |

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics

| Complex | Average RMSD (Å) | Average Number of Hydrogen Bonds |

| This compound - Aurora A | 1.8 ± 0.3 | 3-4 |

| This compound - CDK2 | 2.1 ± 0.4 | 2-3 |

| This compound - VEGFR-2 | 2.5 ± 0.5 | 1-2 |

Signaling Pathway Visualization

The binding of an inhibitor to a protein kinase can disrupt its downstream signaling pathway. The following diagram illustrates a generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted by pyrazole derivatives.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for modeling the binding of this compound to potential protein targets. By employing molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding mechanisms of novel compounds, which is crucial for rational drug design and lead optimization. The methodologies and data presentation formats described herein provide a robust framework for the computational evaluation of pyrazole derivatives and other small molecule inhibitors.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Navigating the Physicochemical Landscape of 5-(methoxymethyl)-1H-pyrazol-3-amine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers an in-depth exploration of the solubility and stability of 5-(methoxymethyl)-1H-pyrazol-3-amine, a critical pyrazole derivative with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound's physicochemical properties, which are paramount for its effective application and formulation.

While specific experimental data for this compound is not extensively available in published literature, this guide furnishes a comprehensive framework based on established methodologies for analogous pyrazole and amine compounds. The protocols and data presented herein are representative and serve as a robust starting point for laboratory investigation.

Executive Summary

This compound is a heterocyclic amine containing a pyrazole core, a functional group prevalent in numerous biologically active molecules. Understanding its solubility in various solvent systems is crucial for designing synthetic routes, purification strategies, and formulations. Similarly, its chemical stability under different environmental conditions dictates its shelf-life, storage requirements, and potential degradation pathways, which are critical parameters in drug development. This guide provides standardized protocols for determining these key characteristics and presents expected outcomes in a structured format.

Solubility Profile

The solubility of a compound is a fundamental property influencing its bioavailability and processability. Pyrazole derivatives generally exhibit limited solubility in aqueous media and enhanced solubility in organic solvents. The methoxymethyl and amine substituents on the pyrazole ring of the target compound are expected to influence its polarity and hydrogen bonding capacity, thereby affecting its solubility profile.

Representative Solubility Data

The following table summarizes the anticipated solubility of this compound in a range of common laboratory solvents at ambient temperature. These values are illustrative and should be confirmed experimentally.

| Solvent | Type | Expected Solubility (g/L) | Temperature (°C) |

| Water | Protic, Polar | < 1 | 25 |

| Phosphate Buffer (pH 7.4) | Aqueous | 1 - 5 | 25 |

| Methanol | Protic, Polar | > 50 | 25 |

| Ethanol | Protic, Polar | 20 - 50 | 25 |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 100 | 25 |

| Dichloromethane (DCM) | Aprotic, Polar | 10 - 20 | 25 |

| Acetone | Aprotic, Polar | 5 - 10 | 25 |

| Acetonitrile | Aprotic, Polar | 10 - 20 | 25 |

| Ethyl Acetate | Aprotic, Polar | 5 - 10 | 25 |

| Hexane | Nonpolar | < 0.1 | 25 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (as per Table 1)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated analytical technique, such as RP-HPLC.

-

Calculation: Calculate the solubility in g/L using the measured concentration and the dilution factor.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. Stability studies are typically conducted under various stress conditions to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish the stability-indicating nature of the analytical methods.

Typical Stress Conditions:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours

-

Basic: 0.1 M NaOH at 60 °C for 24 hours

-

Oxidative: 3% H₂O₂ at ambient temperature for 24 hours

-

Thermal: 80 °C for 48 hours (solid state)

-

Photolytic: Exposure to UV light (e.g., 254 nm) and visible light (ICH guidelines)

Long-Term Stability Study Protocol (ICH Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under long-term and accelerated storage conditions.

Materials:

-

This compound (at least three batches)

-

Appropriate primary packaging (e.g., amber glass vials)

-

Controlled environment stability chambers

Procedure:

-

Sample Preparation: Package the solid compound in the chosen primary packaging.

-

Storage Conditions: Place the samples in stability chambers maintained at the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Withdraw samples at specified time points and analyze for key stability attributes.

-

Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Accelerated: 0, 3, 6 months

-

-

Analytical Testing: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantification of the active compound using a validated, stability-indicating HPLC method.

-

Related Substances: Determination of the levels of any degradation products.

-

Water Content: (if applicable)

-

Analytical Methodology: RP-HPLC

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate quantification of this compound and its degradation products.

Representative Chromatographic Conditions:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (typically in the range of 220-280 nm for pyrazole derivatives)

-

Column Temperature: 30 °C

Conclusion

The successful development and application of this compound are contingent upon a thorough understanding of its solubility and stability. This technical guide provides a comprehensive framework of representative data and standardized experimental protocols to guide researchers in their investigations. The methodologies outlined herein, from solubility determination by the shake-flask method to stability assessment following ICH guidelines, will enable the generation of reliable physicochemical data, thereby accelerating the research and development process for this promising compound. It is imperative that these generalized protocols are adapted and validated for the specific laboratory conditions and analytical instrumentation being utilized.

Methodological & Application

Application Notes for 5-(methoxymethyl)-1H-pyrazol-3-amine in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(methoxymethyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1][2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[3] Dysregulation of kinase activity is a known hallmark of many diseases, including cancer and inflammatory disorders, making them key targets for therapeutic drug development.[1][4] The structural characteristics of this compound suggest its potential as a kinase inhibitor, likely interacting with the ATP-binding site of various kinases.[5] These application notes provide a detailed experimental protocol for evaluating the kinase inhibitory activity of this compound.

Data Presentation

The inhibitory activity of this compound is typically quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. The following table presents hypothetical IC50 values against a panel of representative protein kinases to illustrate how experimental data for this compound could be summarized.

| Kinase Target | Kinase Family | IC50 (nM) [a] | Assay Method |

| VEGFR-2 | Tyrosine Kinase | 85 | ADP-Glo |

| p38α | Serine/Threonine Kinase | 210 | Radiometric |

| CDK2/Cyclin A | Serine/Threonine Kinase | 450 | TR-FRET |

| EGFR | Tyrosine Kinase | >1000 | ELISA |

| AKT1 | Serine/Threonine Kinase | 750 | Cellular Phosphorylation Assay |

[a] Note: This data is for illustrative purposes only and must be experimentally determined.

Experimental Protocols

Two primary types of assays are fundamental for characterizing kinase inhibitors: biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a more physiologically relevant context.[6]

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the ability of this compound to directly inhibit the activity of a purified kinase by quantifying the amount of ADP produced.[7][8]

Materials:

-

This compound

-

Purified recombinant kinase of interest

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Dimethyl sulfoxide (DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)[7]

-

White, opaque 384-well assay plates

-

Multichannel pipettors

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in kinase assay buffer to generate a range of test concentrations (e.g., 10-point, 3-fold serial dilution).

-

Assay Setup: a. Add 5 µL of the diluted test compound, a positive control inhibitor, or DMSO (as a negative control) to the appropriate wells of a 384-well plate.[1] b. Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[1] c. Incubate the plate for 10-30 minutes at room temperature to allow for the interaction between the compound and the enzyme.[1]

-

Kinase Reaction Initiation: a. Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.[1] b. Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]

-

Reaction Termination and ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.[5] b. Incubate the plate for 40 minutes at room temperature.[5] c. Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase/luciferin reaction.[3][5] d. Incubate for 30-60 minutes at room temperature.[5]

-

Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the kinase inhibition.[1] b. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]

Protocol 2: Cell-Based Kinase Phosphorylation Assay (ELISA Format)

This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of this compound on the phosphorylation of a specific kinase substrate within a cellular context.[6][10]

Materials:

-

Cell line expressing the target kinase and its substrate

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

Cell lysis buffer

-

ELISA plate pre-coated with a capture antibody specific for the substrate protein

-

Detection antibody specific for the phosphorylated form of the substrate[10]

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment: a. Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment and incubate overnight.[6] b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).[6]

-

Cell Lysis: a. Following treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.[6] b. Add 100 µL of lysis buffer to each well and incubate on ice for 10 minutes with gentle shaking.[6]

-

ELISA Procedure: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.[6] b. Incubate for 2 hours at room temperature or overnight at 4°C.[6] c. Wash the plate three times with wash buffer.[6] d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.[6] e. Wash the plate three times with wash buffer.[6] f. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[6] g. Wash the plate five times with wash buffer.[6] h. Add 100 µL of TMB substrate solution and incubate in the dark until sufficient color development. i. Stop the reaction by adding 100 µL of stop solution.

-

Data Acquisition and Analysis: a. Measure the absorbance at 450 nm using a microplate reader. b. Normalize the absorbance values to the total protein concentration in each lysate if necessary. c. Calculate the percent inhibition of substrate phosphorylation for each compound concentration relative to the vehicle control. d. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflow for the biochemical kinase assay and a simplified representation of a kinase signaling pathway.